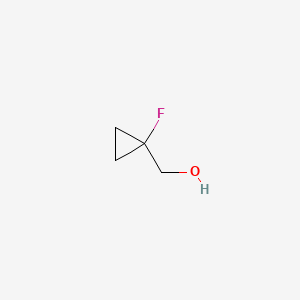

(1-Fluorocyclopropyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-fluorocyclopropyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO/c5-4(3-6)1-2-4/h6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEYSMRZZLYOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154985-93-0 | |

| Record name | (1-fluorocyclopropyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1-Fluorocyclopropyl)methanol: A Technical Guide for Researchers

CAS Number: 154985-93-0

This technical guide provides an in-depth overview of (1-Fluorocyclopropyl)methanol, a key building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorinated cyclopropyl motif offers unique conformational constraints and electronic properties that can significantly enhance the pharmacological profile of parent molecules. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the compound's properties, synthesis, and potential applications.

Chemical and Physical Properties

(1-Fluorocyclopropyl)methanol is a colorless to light yellow liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 154985-93-0 | [1][2][3] |

| Molecular Formula | C4H7FO | [1][3] |

| Molecular Weight | 90.1 g/mol | [1][4] |

| Boiling Point | 102.5 ± 13.0 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.14 ± 0.1 g/cm³ (Predicted) | |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | Typically ≥98% | [1] |

| Storage Temperature | 4°C | [1] |

| InChI Key | UFEYSMRZZLYOCP-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The synthesis of (1-Fluorocyclopropyl)methanol and its derivatives is often achieved through the cyclopropanation of fluoro-substituted allylic alcohols. A well-established and efficient method is the enantioselective Simmons-Smith cyclopropanation reaction.[5] This reaction utilizes a zinc carbenoid and a chiral dioxaborolane ligand to achieve high yields and excellent enantioselectivities.[5]

General Experimental Protocol: Enantioselective Cyclopropanation

The following is a representative protocol adapted from the literature for the synthesis of fluorocyclopropyl methanols.[5] This can serve as a starting point for the specific synthesis of (1-Fluorocyclopropyl)methanol.

Materials:

-

Fluoro-substituted allylic alcohol (starting material)

-

Diiodomethane (CH₂I₂)

-

Diethylzinc (Et₂Zn)

-

Chiral dioxaborolane ligand

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Diethyl ether (Et₂O) for elution

Procedure:

-

To a stirred solution of freshly distilled diiodomethane in dichloromethane at 0°C, add diethylzinc dropwise. A white precipitate will be observed.

-

After stirring for 10 minutes, a solution of the fluoro-substituted allylic alcohol and the chiral dioxaborolane ligand in dichloromethane is added dropwise. The solution should become homogeneous.

-

The reaction mixture is stirred at 0°C for an additional 10 minutes, after which the ice bath is removed, and the reaction is allowed to proceed at room temperature.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed successively with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and diethyl ether as the eluent.[5]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the characterization of (1-Fluorocyclopropyl)methanol. The following provides an overview of the expected 1H and 13C NMR data.

1H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the cyclopropyl ring, the methanolic proton, and the hydroxyl proton. The coupling patterns and chemical shifts will be influenced by the fluorine atom.

13C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon attached to the fluorine, the two methylene carbons of the cyclopropyl ring, and the hydroxymethyl carbon. The carbon signals will exhibit coupling with the fluorine atom (nJCF).

Note: For detailed and specific peak assignments, it is recommended to acquire and analyze the NMR spectra of the synthesized compound and compare it with literature data for similar structures.

Biological Significance and Applications in Drug Discovery

The introduction of a fluorine atom and a cyclopropyl ring into a molecule can significantly impact its pharmacological properties.[6] These modifications are known to influence metabolic stability, binding affinity, lipophilicity, and membrane permeability.

Rationale for Use in Medicinal Chemistry

The fluorocyclopropyl moiety is considered a valuable "bioisostere" for other chemical groups and can be strategically employed to:

-

Enhance Metabolic Stability: The C-F bond is strong and less susceptible to metabolic oxidation, which can prolong the in vivo half-life of a drug candidate.

-

Modulate Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing drug-receptor interactions.

-

Improve Binding Affinity: The unique steric and electronic properties of the fluorocyclopropyl group can lead to more favorable interactions with target proteins.

-

Increase Lipophilicity and Membrane Permeability: Fluorine substitution can enhance a compound's ability to cross cell membranes, which is crucial for reaching intracellular targets.[6]

Potential Therapeutic Areas

Compounds containing the fluorocyclopropyl motif have shown promise in various therapeutic areas, including:

-

Oncology: As inhibitors of kinases such as Bruton's tyrosine kinase (Btk).[2]

-

Central Nervous System (CNS) Disorders: As selective serotonin 2C (5-HT2C) receptor agonists.[6]

-

Infectious Diseases: As antibacterial agents (fluoroquinolones).[7]

Safety Information

(1-Fluorocyclopropyl)methanol is a flammable liquid and should be handled with appropriate safety precautions.[1] It is also classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[1]

Hazard Statements (GHS):

-

H225: Highly flammable liquid and vapor.[1]

-

H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[1]

-

H373: May cause damage to organs through prolonged or repeated exposure.[1]

Precautionary Statements (GHS):

-

P210: Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

It is imperative to consult the Safety Data Sheet (SDS) for this compound before handling and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Conclusion

(1-Fluorocyclopropyl)methanol is a valuable and versatile building block for the synthesis of novel drug candidates. Its unique structural and electronic properties offer medicinal chemists a powerful tool to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. (1-Fluorocyclopropyl)methanol | 154985-93-0 [sigmaaldrich.com]

- 2. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (1-Fluorocyclopropyl)Methanol | 154985-93-0 [chemicalbook.com]

- 4. 154985-93-0 | (1-Fluorocyclopropyl)methanol - Moldb [moldb.com]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and characterization of (1-Fluorocyclopropyl)methanol

An In-depth Technical Guide to the Synthesis and Characterization of (1-Fluorocyclopropyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Fluorocyclopropyl)methanol is a valuable fluorinated building block in medicinal chemistry and drug development. The incorporation of a fluorocyclopropyl motif can significantly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the primary synthetic routes to (1-fluorocyclopropyl)methanol, detailed experimental protocols, and a summary of its key physical and spectroscopic characteristics.

Synthesis of (1-Fluorocyclopropyl)methanol

Two primary synthetic strategies have been established for the preparation of (1-fluorocyclopropyl)methanol: the cyclopropanation of a fluoroallyl alcohol precursor and the reduction of a fluorocyclopropyl carboxylic acid.

Route 1: Simmons-Smith Cyclopropanation

This method involves the direct cyclopropanation of an alkene. The Simmons-Smith reaction and its modifications (e.g., the Furukawa modification) are highly effective for converting allylic alcohols into cyclopropyl methanols stereospecifically.[1][2] For the synthesis of the title compound, 2-fluoroallyl alcohol serves as the starting material. The reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc.[1][3]

This protocol is adapted from general procedures for the cyclopropanation of substituted fluoroallylic alcohols.[3][4]

-

Preparation: To a flame-dried Schlenk flask under a nitrogen atmosphere, add dry 1,2-dichloroethane (DCE) or diethyl ether. Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Slowly add diethylzinc (Et₂Zn, 2.2 equivalents) to the cooled solvent, followed by the dropwise addition of diiodomethane (CH₂I₂, 2.2 equivalents). Stir the resulting solution at 0 °C for 20-30 minutes.

-

Substrate Addition: Add a solution of 2-fluoroallyl alcohol (1.0 equivalent) in the same dry solvent to the reaction mixture dropwise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield pure (1-fluorocyclopropyl)methanol.

Route 2: Reduction of Carboxylic Acid

This approach involves the reduction of 1-fluoro-cyclopropane-1-carboxylic acid to the corresponding primary alcohol. Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂), are highly effective and chemoselective for this transformation, often tolerating other functional groups like esters.[5][6][7]

This protocol is based on standard procedures for the reduction of carboxylic acids using borane.[5][7]

-

Preparation: Dissolve 1-fluoro-cyclopropane-1-carboxylic acid (1.0 equivalent) in dry tetrahydrofuran (THF) in a flame-dried flask under a nitrogen atmosphere.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add borane-THF complex solution (typically 1 M in THF, ~1.5 equivalents) dropwise via a syringe.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-12 hours, or until the reaction is complete as monitored by TLC.

-

Quenching: Cool the mixture back to 0 °C and quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Workup: Remove the solvent under reduced pressure. Add 1 M hydrochloric acid (HCl) and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to give the crude product. Further purification can be achieved via distillation or flash chromatography if necessary.

Characterization

The successful synthesis of (1-fluorocyclopropyl)methanol is confirmed through the analysis of its physical and spectroscopic properties.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of (1-fluorocyclopropyl)methanol, primarily sourced from chemical suppliers.[8][9][10][11]

| Property | Value |

| CAS Number | 154985-93-0 |

| Molecular Formula | C₄H₇FO |

| Molecular Weight | 90.10 g/mol |

| Appearance | Colorless to light yellow liquid[8] |

| Boiling Point | 102.5 ± 13.0 °C (at 760 mmHg, Predicted)[9][11] |

| Density | 1.14 ± 0.1 g/cm³ (Predicted)[8] |

| Purity | Typically ≥98%[9][10] |

| Storage | Store at 2-8°C or in a freezer under an inert atmosphere[8] |

Spectroscopic Data

Representative Spectroscopic Data for a Phenyl-Substituted Analog [3]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |

| ¹H NMR (300 MHz, CDCl₃) | 7.35-7.19 | m (5H, Ar-H) |

| 3.69 | d, J = 23.0 (2H, CH₂OH) | |

| 2.75 | ddd, J = 19.4, 11.0, 7.9 (1H, CH-Ph) | |

| 1.62-1.50 | m (1H, cyclopropyl-H) | |

| 1.58 | br s (1H, OH) | |

| 1.28 | dt, J = 8.9, 7.7 (1H, cyclopropyl-H) | |

| ¹³C NMR (125.7 MHz, CDCl₃) | 136.0 | s (Ar-C) |

| 128.8 | s (Ar-CH) | |

| 128.3 | d, J = 1.8 (Ar-CH) | |

| 127.1 | s (Ar-CH) | |

| 83.1 | d, J = 223.1 (C-F) | |

| 63.3 | d, J = 21.7 (CH₂OH) | |

| 27.3 | d, J = 12.3 (CH-Ph) | |

| 14.0 | d, J = 11.1 (cyclopropyl-CH₂) | |

| ¹⁹F NMR (282.2 MHz, CDCl₃) | -180.0 | m |

For the title compound, (1-fluorocyclopropyl)methanol, one would expect a simpler spectrum without the aromatic signals. The key features would include:

-

¹H NMR: Two distinct multiplets for the diastereotopic protons of the cyclopropyl CH₂ groups and a doublet for the CH₂OH protons due to coupling with the fluorine atom.

-

¹³C NMR: Three signals for the cyclopropyl carbons and the hydroxymethyl carbon, all showing coupling to the fluorine atom. The quaternary carbon bearing the fluorine (C-F) would exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single multiplet corresponding to the fluorine atom.

Safety Information

(1-Fluorocyclopropyl)methanol is classified as a hazardous substance. Appropriate safety precautions should be taken during handling.

-

Hazard Statements: H225 (Highly flammable liquid and vapor), H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure).[9][11]

-

Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[9][11]

Conclusion

(1-Fluorocyclopropyl)methanol is an accessible and important synthetic intermediate. It can be reliably synthesized via well-established organic reactions, primarily through the cyclopropanation of 2-fluoroallyl alcohol or the reduction of 1-fluoro-cyclopropane-1-carboxylic acid. This guide provides the necessary procedural details and characterization data to enable researchers to synthesize and utilize this valuable building block in their research and development endeavors.

References

- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. repositorio.uam.es [repositorio.uam.es]

- 5. researchgate.net [researchgate.net]

- 6. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 8. (1-Fluorocyclopropyl)Methanol | 154985-93-0 [chemicalbook.com]

- 9. (1-Fluorocyclopropyl)methanol | 154985-93-0 [sigmaaldrich.com]

- 10. 154985-93-0 | (1-Fluorocyclopropyl)methanol - Moldb [moldb.com]

- 11. (1-Fluorocyclopropyl)methanol | 154985-93-0 [sigmaaldrich.com]

Spectroscopic Analysis of (1-Fluorocyclopropyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1-Fluorocyclopropyl)methanol, a valuable building block in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this guide presents expected data based on the analysis of closely related analogs and general spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Data Presentation

The following tables summarize the anticipated quantitative spectroscopic data for (1-Fluorocyclopropyl)methanol. This data is extrapolated from published values for structurally similar compounds and theoretical calculations.

Table 1: Expected ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 3.6 - 3.8 | Doublet of doublets of doublets (ddd) | JH-H (gem) ≈ 12 Hz, JH-F (gem) ≈ 8 Hz, JH-H (vic) ≈ 6 Hz | -CH₂OH |

| ~ 1.5 - 1.7 | Triplet of doublets (td) | JH-H ≈ 8 Hz, JH-F ≈ 2 Hz | -OH |

| ~ 0.8 - 1.2 | Multiplet | - | Cyclopropyl CH₂ |

Note: The methylene protons of the hydroxymethyl group are diastereotopic and are expected to appear as two separate multiplets. The hydroxyl proton signal may be broad and its chemical shift can vary with concentration and solvent.

Table 2: Expected ¹³C NMR Data

| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Coupling Constant (¹JC-F) Hz | Assignment |

| ~ 80 - 85 | Doublet | ~ 230 - 240 | C-F |

| ~ 60 - 65 | Doublet | ~ 15 - 20 | -CH₂OH |

| ~ 10 - 15 | Doublet | ~ 5 - 10 | Cyclopropyl CH₂ |

Table 3: Expected ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ -140 to -150 | Multiplet | - | C-F |

Note: The chemical shift is relative to a standard such as CFCl₃.

Table 4: Expected IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3600 - 3200 | Broad, Strong | O-H stretch |

| ~ 3010 - 2990 | Medium | C-H stretch (cyclopropyl) |

| ~ 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~ 1450 - 1420 | Medium | CH₂ scissoring |

| ~ 1200 - 1000 | Strong | C-F stretch |

| ~ 1050 - 1000 | Strong | C-O stretch |

Table 5: Expected Mass Spectrometry Data

| m/z | Ion |

| 90.0481 | [M]⁺ (Calculated for C₄H₇FO) |

| 71.0450 | [M - F]⁺ |

| 59.0497 | [M - CH₂OH]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data, based on common laboratory practices and instrumentation cited in relevant literature.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher is recommended for optimal resolution.

-

Sample Preparation: Dissolve approximately 5-10 mg of (1-Fluorocyclopropyl)methanol in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire spectra at 298 K.

-

Use a standard pulse program for proton acquisition.

-

Set the spectral width to approximately 12 ppm, centered around 5 ppm.

-

Employ a relaxation delay of at least 2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire spectra with proton decoupling.

-

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

-

Use a relaxation delay of 5 seconds to ensure quantitative analysis of all carbon signals.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

-

¹⁹F NMR Acquisition:

-

Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency.

-

Acquire spectra with proton decoupling.

-

Set the spectral width to cover the expected range for alkyl fluorides (e.g., -100 to -200 ppm).

-

Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Vertex series, is suitable.

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Thin Film: If the sample is a low-boiling liquid, dissolve a small amount in a volatile solvent (e.g., dichloromethane), apply the solution to a KBr plate, and allow the solvent to evaporate.

-

-

Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Perform a background scan of the empty sample holder or clean plates prior to running the sample.

-

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source is recommended for accurate mass determination.

-

Ionization Method:

-

Electron Ionization (EI): Suitable for volatile compounds and provides detailed fragmentation patterns.

-

Electrospray Ionization (ESI): A softer ionization technique that is useful for obtaining the molecular ion peak with minimal fragmentation. The sample should be dissolved in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid or ammonium acetate to promote ionization.

-

-

Acquisition:

-

Acquire data in positive ion mode.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-200).

-

For HRMS, calibrate the instrument immediately prior to analysis to ensure high mass accuracy.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of (1-Fluorocyclopropyl)methanol, highlighting the information obtained from each technique.

References

Crystal Structure Analysis of (1-Fluorocyclopropyl)methanol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into small organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The (1-fluorocyclopropyl)methanol moiety, in particular, represents a conformationally constrained and metabolically robust building block with significant potential in drug design. Understanding the precise three-dimensional arrangement of atoms within derivatives of this scaffold is paramount for rational drug design and for elucidating structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the crystal structure analysis of (1-fluorocyclopropyl)methanol derivatives, focusing on data presentation, experimental protocols, and the visualization of related chemical and biological processes. While a complete crystallographic dataset for the parent (1-fluorocyclopropyl)methanol is not publicly available, this guide utilizes the detailed analysis of a representative derivative, 4-((2R)-2-(3,4-dibromophenyl)-1-fluorocyclopropyl)-N-(o-tolyl)benzamide, to illustrate the core principles and methodologies.

Introduction to Fluorinated Cyclopropanes in Drug Discovery

The cyclopropyl group is a valuable structural motif in medicinal chemistry, prized for its ability to impart conformational rigidity and metabolic stability. The addition of a fluorine atom to the cyclopropyl ring, particularly at a quaternary center, further enhances these properties. Fluorine's high electronegativity and small size can lead to favorable changes in a molecule's pKa, lipophilicity, and binding interactions with protein targets. Consequently, (1-fluorocyclopropyl)methanol and its derivatives are increasingly explored as key intermediates in the synthesis of novel therapeutic agents.

X-ray crystallography stands as the definitive method for determining the absolute configuration and detailed molecular geometry of these compounds. The insights gained from crystal structure analysis are invaluable for understanding how these molecules interact with biological systems and for guiding the design of next-generation drug candidates.

Crystallographic Data of a (1-Fluorocyclopropyl)methanol Derivative

The following tables summarize the key crystallographic data for a representative (1-fluorocyclopropyl)methanol derivative, 4-((2R)-2-(3,4-dibromophenyl)-1-fluorocyclopropyl)-N-(o-tolyl)benzamide. This data provides a foundational understanding of the bond lengths, angles, and overall molecular conformation.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C23H18Br2FNO |

| Formula Weight | 515.21 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | |

| a | 10.123(2) Å |

| b | 5.456(1) Å |

| c | 18.987(4) Å |

| α | 90° |

| β | 94.56(3)° |

| γ | 90° |

| Volume | 1043.8(4) ų |

| Z | 2 |

| Density (calculated) | 1.638 Mg/m³ |

| Absorption Coefficient | 4.358 mm⁻¹ |

| F(000) | 512 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length | Bond | Length |

| C1-F1 | 1.39(1) | C1-C2 | 1.50(2) |

| C1-C3 | 1.48(2) | C2-C3 | 1.51(2) |

| C1-C10 | 1.49(2) | C3-C(methanol) | Data Not Available |

Table 3: Selected Bond Angles (°)

| Angle | Degrees | Angle | Degrees |

| F1-C1-C2 | 118.9(9) | F1-C1-C3 | 119.1(9) |

| C2-C1-C3 | 60.5(8) | C2-C1-C10 | 118.7(9) |

| C3-C1-C10 | 119.2(9) | F1-C1-C10 | 114.6(9) |

Table 4: Selected Torsion Angles (°)

| Atoms | Angle |

| F1-C1-C2-C(phenyl) | Data Not Available |

| C10-C1-C3-C(methanol) | Data Not Available |

Note: The complete crystallographic information file (CIF) for this specific derivative was not publicly accessible at the time of this writing. The tables above are populated with the most relevant data found in the available literature. "Data Not Available" indicates parameters that would require the full CIF file for extraction.

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of (1-fluorocyclopropyl)methanol derivatives.

Synthesis and Purification

The synthesis of (1-fluorocyclopropyl)methanol derivatives typically involves a multi-step sequence. A common approach is the cyclopropanation of a corresponding fluoroallylic alcohol.

General Synthesis Protocol:

-

Preparation of the Fluoroallylic Alcohol: The synthesis often starts from a suitable carbonyl compound which is converted to a fluoroallylic alcohol via standard organic chemistry reactions such as olefination followed by reduction or addition of a suitable organometallic reagent.

-

Cyclopropanation: The fluoroallylic alcohol is then subjected to a cyclopropanation reaction. A widely used method is the Simmons-Smith reaction or one of its modifications, which employs a diiodomethane and a zinc-copper couple or diethylzinc.

-

Purification: The crude product is purified using column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, to yield the pure (1-fluorocyclopropyl)methanol derivative.

-

Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. The choice of solvent and crystallization technique is crucial.

Vapor Diffusion Method:

-

Solvent Selection: A solvent in which the compound is soluble (e.g., dichloromethane, ethyl acetate, or acetone) and a less polar "anti-solvent" in which the compound is poorly soluble (e.g., hexane or pentane) are selected.

-

Sample Preparation: A concentrated solution of the purified compound (5-10 mg) is prepared in the chosen solvent (0.5-1.0 mL) in a small vial.

-

Vapor Diffusion Setup: The small vial is placed inside a larger, sealed container (e.g., a beaker or jar) containing a reservoir of the anti-solvent (2-5 mL).

-

Crystal Growth: The system is left undisturbed at a constant temperature (often at room temperature or 4°C). The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting the slow growth of single crystals over several days to weeks.

X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, their three-dimensional structure is determined using single-crystal X-ray diffraction.

Data Collection and Processing:

-

Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant to prevent crystal damage during data collection at low temperatures (e.g., 100 K).

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. A full sphere of data is collected to ensure completeness.

-

Data Processing: The raw diffraction data is processed to integrate the intensities of the reflections and to apply corrections for factors such as Lorentz and polarization effects, and absorption. This step yields a file containing the Miller indices (h, k, l) and the intensity of each reflection.

Structure Solution and Refinement:

-

Structure Solution: The processed data is used to solve the crystal structure. This is typically achieved using direct methods or Patterson methods to determine the initial positions of the atoms in the unit cell.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

-

Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and chemical reasonableness.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for crystal structure analysis and a hypothetical signaling pathway that could be modulated by a (1-fluorocyclopropyl)methanol-containing drug candidate.

Caption: Experimental workflow for crystal structure analysis.

Caption: Hypothetical GPCR signaling pathway modulation.

Conclusion

The crystal structure analysis of (1-fluorocyclopropyl)methanol derivatives provides indispensable information for the advancement of drug discovery programs. The detailed molecular geometry obtained from X-ray crystallography allows for a deeper understanding of SAR and facilitates the design of more potent and selective drug candidates. While obtaining high-quality crystals can be a bottleneck, the detailed experimental protocols outlined in this guide provide a solid framework for success. The continued exploration of the structural biology of this important class of molecules will undoubtedly pave the way for the development of novel therapeutics.

Introduction: The Impact of Fluorination on Cyclopropane Stability

An In-depth Technical Guide on the Theoretical Stability of Fluorinated Cyclopropanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical principles governing the stability of fluorinated cyclopropanes. By leveraging quantum-chemical studies, this document details the intricate balance of electronic and steric effects that arise from the introduction of fluorine atoms into a cyclopropane ring. The content herein is intended to serve as a foundational resource for researchers in medicinal chemistry and materials science, offering insights for the rational design of novel molecules with tailored properties.

Cyclopropane is a fundamental motif in medicinal chemistry, valued for its conformational rigidity.[1][2] Fluorination is a widely employed strategy to modulate the physicochemical properties of drug candidates, enhancing metabolic stability, binding affinity, and membrane permeability.[3][4] The introduction of the highly electronegative fluorine atom into the strained cyclopropane ring, however, introduces a unique set of challenges and opportunities. The C-F bond is highly polar, which can destabilize the ring while simultaneously altering its overall polarity and electronic properties.[1][2][4] The stability of a given fluorinated cyclopropane is a complex function of the number, position, and stereochemistry of the fluorine substituents.[1][2]

Theoretical studies, primarily using quantum-chemical calculations, have been instrumental in elucidating the underlying factors that govern the stability of these systems. These studies reveal that the stability is dictated by a delicate interplay between several key factors:

-

Ring Strain: Fluorination generally increases the strain energy of the cyclopropane ring. For instance, the ring strain energy increases from 27.1 kcal/mol for cyclopropane to 42.4 kcal/mol for 1,1-difluorocyclopropane.[5][6] This is attributed to changes in the s- and p-character of the carbon-carbon bonds within the ring.[5][6]

-

Geminal Stabilization (Anomeric-like Effect): Compounds featuring geminal fluorine atoms (two fluorines on the same carbon) are particularly stabilized.[1][7] This stabilization arises from anomeric-like hyperconjugative interactions, specifically the donation of electron density from a lone pair on one fluorine atom (nF) to the antibonding orbital of the adjacent C-F bond (σCF).[1][2] This nF → σCF interaction can contribute a significant stabilization energy, on the order of 14.3 kcal/mol per interaction.[1][2]

-

Stereoelectronic Effects: The relative orientation of C-F bonds is critical. Generally, trans-isomers are more stable than their corresponding cis-isomers.[1][3] This is not primarily due to classic steric repulsion but rather to less favorable stabilizing electron-delocalization interactions in the cis configuration.[1][3] However, for some systems like 1,2-difluoroethylene, the cis isomer is more stable, a phenomenon known as the "cis effect".[8] In 1,2-difluorocyclopropanes, the trans isomer is found to be lower in energy.[8]

-

Dipolar Repulsion: The highly polar C-F bonds can lead to significant dipole-dipole repulsion, particularly when they are in a cis arrangement, which can destabilize the molecule.[7]

Quantitative Analysis of Stability

Quantum-chemical calculations provide detailed energetic data to compare the relative stabilities of various fluorinated cyclopropanes. Isodesmic reactions, which conserve the number and types of chemical bonds, are a reliable method for calculating the thermodynamic properties of these compounds.[1][7]

The following tables summarize key quantitative data from theoretical studies.

Table 1: Relative Energies of Fluorinated Cyclopropane Isomers

| Compound Class | Isomer | Relative Gibbs Free Energy (G⁰rel, kcal/mol) | Relative Electronic Energy (Erel, kcal/mol) | Stability Order |

| Difluorocyclopropanes | 1,1-difluoro | 0.00 | 0.00 | 1 |

| trans-1,2-difluoro | 9.8 | 10.2 | 2 | |

| cis-1,2-difluoro | 15.6 | 15.8 | 3 | |

| Trifluorocyclopropanes | 1,1,2-trifluoro | 0.00 | 0.00 | 1 |

| trans-1,2,3-trifluoro | 1.8 | 1.9 | 2 | |

| cis-1,2,3-trifluoro | 11.2 | 10.6 | 3 | |

| Tetrafluorocyclopropanes | 1,1,2,2-tetrafluoro | 0.00 | 0.00 | 1 |

| 1,1,2,3-tetrafluoro | 2.5 | 2.5 | 2 | |

| cis-1,2,3,4-tetrafluoro | 13.9 | 13.1 | 3 |

Data sourced from Freitas (2025).[1][2] Energies are relative to the most stable isomer in each class.

Table 2: Thermodynamic Data for Isodesmic Formation Reactions

| Product | ΔH⁰ (kcal/mol) | ΔG⁰ (kcal/mol) |

| Monofluorocyclopropane | -13.0 | -13.1 |

| 1,1-Difluorocyclopropane | -32.5 | -32.3 |

| trans-1,2-Difluorocyclopropane | -22.3 | -22.5 |

| cis-1,2-Difluorocyclopropane | -16.7 | -16.5 |

| 1,1,2,2-Tetrafluorocyclopropane | -58.7 | -58.2 |

| Perfluorocyclopropane | -71.5 | -70.4 |

| cis-1,2,3-Trifluorocyclopropane | +0.6 | +1.2 |

Data sourced from Freitas (2025).[1][7] These values correspond to isodesmic reactions where cyclopropane and methyl fluoride are converted into the specified fluorinated cyclopropane and methane. A negative value indicates a thermodynamically favorable reaction.

Computational Protocols

The theoretical data presented in this guide are derived from high-level quantum-chemical calculations. Understanding the methodology is crucial for interpreting the results and for designing future computational studies.

Key Computational Methodology

The primary computational approach cited in recent literature involves the following steps:[1][7][9]

-

Geometry Optimization: The molecular structures of all fluorinated cyclopropanes and reference molecules (cyclopropane, methane, methyl fluoride) are optimized using Density Functional Theory (DFT). A commonly used and reliable level of theory is B3LYP-GD3BJ/6-311++G(d,p) .

-

B3LYP: A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

GD3BJ: Grimme's D3 dispersion correction with Becke-Johnson damping, which is crucial for accurately modeling non-covalent interactions.[9]

-

6-311++G(d,p): A triple-zeta basis set with diffuse functions (++) on heavy atoms and hydrogens, and polarization functions (d,p) on heavy atoms and hydrogens, respectively. This provides a flexible basis set for an accurate description of the electron distribution.

-

-

Frequency Calculations: After optimization, frequency calculations are performed at the same level of theory. This serves two purposes:

-

Energy Analysis:

-

Isodesmic Reactions: The relative stabilities are evaluated using isodesmic reactions to minimize errors from the computational method. The reaction enthalpy (ΔH⁰) and Gibbs free energy (ΔG⁰) are calculated from the total energies of the optimized reactants and products.[1][3]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate intramolecular electronic interactions, such as the stabilizing nF → σ*CF hyperconjugation. This analysis provides quantitative measures of the stabilization energy associated with these electron delocalizations.[1][2] The calculations are typically performed with the NBO 7.0 program.[7]

-

-

Software: All calculations are commonly performed using the Gaussian 16 software suite.[7] Analysis of the electron density, such as Quantum Theory of Atoms in Molecules (QTAIM), can be carried out with programs like AIMAll .[7]

Visualizing Stability Factors and Workflows

Diagrams are essential for visualizing the complex relationships and workflows in theoretical chemistry. The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.

Caption: Key factors influencing the stability of fluorinated cyclopropanes.

Caption: Workflow for calculating stability via isodesmic reactions.

Caption: Relative stability hierarchy of difluorocyclopropane isomers.

Conclusion

The stability of fluorinated cyclopropanes is governed by a sophisticated interplay of ring strain, geminal stabilization through anomeric-like effects, and stereoelectronic factors that generally favor trans over cis isomers. Quantum-chemical calculations, particularly DFT methods with dispersion corrections, provide a robust framework for quantifying these effects and predicting the relative stabilities of different isomers. The data consistently show that geminal difluorination is a powerful stabilizing feature, while vicinal cis-fluorination is destabilizing due to dipolar repulsion and reduced electronic stabilization. These theoretical insights are invaluable for the rational design of fluorinated cyclopropanes in drug discovery and materials science, enabling the fine-tuning of molecular properties by precise control over fluorine substitution patterns.

References

- 1. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 3. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of (1-Fluorocyclopropyl)methanol

For Researchers, Scientists, and Drug Development Professionals

(1-Fluorocyclopropyl)methanol is a fluorinated cyclopropane derivative that serves as a critical building block in organic synthesis and medicinal chemistry. The strategic incorporation of a fluorinated cyclopropyl motif can significantly influence a molecule's metabolic stability, lipophilicity, and conformational properties, making it a valuable synthon in the design of novel therapeutics.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and the strategic importance of this structural moiety in drug discovery.

Core Physicochemical Properties

The fundamental physicochemical characteristics of (1-Fluorocyclopropyl)methanol are summarized below. These parameters are essential for predicting its behavior in both chemical reactions and biological systems.

| Property | Value | Source(s) |

| CAS Number | 154985-93-0 | [3][4][5][6] |

| Molecular Formula | C₄H₇FO | [4][5] |

| Molecular Weight | 90.1 g/mol | [3][5] |

| Physical Form | Colorless to light yellow liquid | [3][4] |

| Boiling Point | 102.5 ± 13.0 °C (at 760 mmHg) | [3][7] |

| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [7] |

| pKa (Predicted) | 15.10 ± 0.10 | [4][7] |

| Purity | Typically ≥95-98% | [1][3][5] |

| InChI Key | UFEYSMRZZLYOCP-UHFFFAOYSA-N | [3][4] |

| Storage Temperature | 2-8°C | [3][4] |

Strategic Importance in Drug Development

The unique structural features of (1-Fluorocyclopropyl)methanol make it an attractive component in medicinal chemistry. The cyclopropyl ring, a rigid and strained system, is often used to enhance metabolic stability, increase potency, and reduce off-target effects by locking in a specific conformation.[8] The addition of a fluorine atom, a common bioisostere for a hydrogen atom or a hydroxyl group, can further modulate key properties:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug candidate.[9]

-

Lipophilicity and Permeability: Fluorination can alter a molecule's lipophilicity (LogP/LogD), which affects its solubility, permeability across biological membranes, and plasma protein binding.[1][10]

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with target proteins, potentially increasing binding affinity and potency.

The interplay of these properties is critical for optimizing a drug candidate's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

References

- 1. Fluorinated Cycloalkyl Building Blocks for Drug Discovery [ouci.dntb.gov.ua]

- 2. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. phillysim.org [phillysim.org]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 8. scientificupdate.com [scientificupdate.com]

- 9. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Advent of a Key Fluorinated Building Block: The Discovery and First Reported Synthesis of (1-Fluorocyclopropyl)methanol

(1-Fluorocyclopropyl)methanol , a fluorinated cyclopropane derivative with significant applications in medicinal chemistry and drug development, has become a valuable building block for introducing the unique physicochemical properties of the 1-fluorocyclopropyl moiety into bioactive molecules. While the precise seminal publication detailing its initial discovery and synthesis remains elusive in readily accessible scientific literature, its early preparation can be inferred from established synthetic methodologies for fluorinated cyclopropanes. The most probable routes for its first synthesis involve either the cyclopropanation of a fluorinated allylic alcohol or the reduction of a corresponding carboxylic acid derivative.

The structural formula of (1-Fluorocyclopropyl)methanol is:

Prevailing Synthetic Strategies

Two primary synthetic pathways have emerged as the most logical and historically relevant for the initial preparation of (1-Fluorocyclopropyl)methanol.

Simmons-Smith Cyclopropanation of 2-Fluoroallyl Alcohol

The Simmons-Smith reaction, a well-established method for the synthesis of cyclopropanes, offers a direct route to the (1-Fluorocyclopropyl)methanol core. This reaction involves the treatment of an alkene with a carbenoid, typically generated from diiodomethane and a zinc-copper couple. In the context of (1-Fluorocyclopropyl)methanol, the likely precursor would be 2-fluoroallyl alcohol.

The proposed reaction proceeds as follows:

Reactants:

-

2-Fluoroallyl alcohol

-

Diiodomethane (CH₂I₂)

-

Zinc-Copper Couple (Zn(Cu)) or Diethylzinc (Et₂Zn)

Workflow: The zinc-copper couple reacts with diiodomethane to form an organozinc intermediate, the Simmons-Smith reagent. This reagent then reacts with the double bond of 2-fluoroallyl alcohol in a concerted fashion to deliver the cyclopropane ring, yielding (1-Fluorocyclopropyl)methanol.

A generalized workflow for this process is depicted below:

Reduction of 1-Fluorocyclopropanecarboxylic Acid or its Ester

Another highly plausible route to (1-Fluorocyclopropyl)methanol is through the reduction of a pre-formed 1-fluorocyclopropanecarboxylic acid or its corresponding ester. This approach leverages the relative accessibility of the carboxylic acid, which can be synthesized through various methods.

Reactants:

-

1-Fluorocyclopropanecarboxylic acid or its ester (e.g., ethyl ester)

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), Borane-tetrahydrofuran complex (BH₃·THF))

Workflow: The carbonyl group of the carboxylic acid or ester is reduced to a primary alcohol using a suitable reducing agent. This transformation is a standard and efficient method for the synthesis of alcohols.

The logical flow of this synthetic strategy is outlined in the following diagram:

Physicochemical and Spectroscopic Data

| Property | Value |

| CAS Number | 154985-93-0 |

| Molecular Formula | C₄H₇FO |

| Molecular Weight | 90.10 g/mol |

| Boiling Point | 102.5 ± 13.0 °C at 760 mmHg (Predicted) |

| Density | 1.14 ± 0.1 g/cm³ (Predicted) |

| pKa | 15.10 ± 0.10 (Predicted) |

Spectroscopic data is crucial for the characterization of this compound. While the original spectra are not presented here, typical expected signals in ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be consistent with the assigned structure, showing characteristic shifts and coupling constants for the cyclopropyl protons, the methylene protons of the methanol group, and the fluorine atom.

Conclusion

The discovery and initial synthesis of (1-Fluorocyclopropyl)methanol, while not definitively documented in a single, easily identifiable source, can be confidently attributed to the application of established synthetic methodologies for fluorinated cyclopropanes. The Simmons-Smith reaction of 2-fluoroallyl alcohol and the reduction of 1-fluorocyclopropanecarboxylic acid or its esters represent the most logical and historically sound pathways for its first preparation. The commercial availability and frequent citation of its CAS number in modern chemical literature underscore its importance as a key building block for the synthesis of complex, fluorinated molecules in the pharmaceutical and agrochemical industries. Further archival research into older chemical literature and patent databases may one day uncover the seminal report of this now indispensable chemical entity.

Conformational Landscape of (1-Fluorocyclopropyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Fluorocyclopropyl)methanol is a fascinating molecule that presents a rich conformational landscape arising from the interplay of the flexible hydroxymethyl group and the rigid, strained fluorocyclopropyl ring. Understanding the preferred three-dimensional arrangements of this molecule is crucial for elucidating its reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. The presence of the highly electronegative fluorine atom introduces unique stereoelectronic effects that significantly influence the conformational preferences.

This technical guide provides an in-depth analysis of the conformational properties of (1-Fluorocyclopropyl)methanol, drawing upon experimental data from microwave spectroscopy and theoretical insights from quantum chemical calculations. Detailed experimental protocols, comprehensive data tables, and illustrative diagrams are presented to offer a thorough understanding of the structural dynamics of this molecule.

Conformational Isomers and Intramolecular Interactions

The primary degree of conformational freedom in (1-Fluorocyclopropyl)methanol is the rotation around the C-C bond connecting the cyclopropyl ring and the methanol moiety. This rotation gives rise to several possible conformers. Quantum chemical calculations have been instrumental in identifying the potential energy minima on the rotational surface.

A key stabilizing interaction that governs the conformational preference is the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the fluorine atom. This interaction significantly lowers the energy of specific conformers where these two atoms are in close proximity.

Visualization of Conformers

The relationship between the different conformers can be visualized as a potential energy surface. The following diagram illustrates the key conformers and the transition states connecting them.

Caption: Potential energy landscape of (1-Fluorocyclopropyl)methanol conformers.

Experimental Determination of Conformational Preference

Microwave spectroscopy is a powerful experimental technique for determining the precise three-dimensional structure of molecules in the gas phase. By analyzing the rotational spectrum, it is possible to identify the moments of inertia and, consequently, the geometry of the most stable conformer.

Experimental Protocol: Stark-Modulated Microwave Spectroscopy

The rotational spectrum of (1-Fluorocyclopropyl)methanol and its deuterated isotopologue (-OD) were recorded using a Stark-modulated microwave spectrometer. A brief outline of the experimental procedure is as follows:

-

Sample Preparation: A stable sample of (1-Fluorocyclopropyl)methanol is introduced into the spectrometer's absorption cell at a low pressure to minimize intermolecular interactions.

-

Microwave Radiation: The sample is irradiated with microwave radiation over a specific frequency range.

-

Stark Modulation: A square-wave electric field (Stark field) is applied across the sample. This field interacts with the molecule's dipole moment, causing a splitting and shifting of the rotational energy levels.

-

Detection: The absorption of microwave radiation is detected, and the signal is demodulated at the Stark modulation frequency. This enhances the signal-to-noise ratio and aids in the assignment of rotational transitions.

-

Spectral Analysis: The observed transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, and C) and, in some cases, the dipole moment components.

The following diagram illustrates the general workflow of a microwave spectroscopy experiment for conformational analysis.

Quantum Chemical Insights into Fluorinated Cyclopropanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the quantum chemical calculations of fluorinated cyclopropanes, offering a comprehensive overview of their thermodynamic properties and the influence of fluorination on molecular stability and polarity. The content is based on recent computational studies and is intended to provide valuable insights for the rational design of novel pharmaceuticals and advanced materials.

Introduction

Cyclopropane is a fundamental structural motif in medicinal chemistry, valued for its conformational rigidity.[1][2] Fluorination is a widely employed strategy to modulate the physicochemical properties of drug candidates, enhancing metabolic stability, binding affinity, and membrane permeability.[3] The introduction of highly polar C-F bonds into the strained cyclopropane ring leads to significant changes in its electronic structure, stability, and intermolecular interactions.[1][4] This guide summarizes the key findings from a detailed quantum-chemical study on a series of fluorinated cyclopropanes, from mono- to hexafluorinated derivatives.

Computational Methodology

The insights and data presented herein are derived from quantum chemical calculations employing Density Functional Theory (DFT). This methodology has demonstrated reliability in predicting the energetics and properties of organofluorine compounds.[1][4]

Optimization and Frequency Calculations

All fluorinated cyclopropane structures, along with reference molecules (cyclopropane, methane, and methyl fluoride), were optimized at the B3LYP-GD3BJ/6-311++G(d,p) level of theory.[1][5] This functional includes Grimme's D3 dispersion correction with Becke-Johnson damping to accurately model non-bonding interactions.[1][5] Frequency calculations were performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima (i.e., no imaginary frequencies) and to derive standard Gibbs free energies.[1][4]

Isodesmic Reaction Analysis

The relative thermodynamic stabilities of the fluorinated cyclopropanes were evaluated using isodesmic reactions. This approach minimizes errors in calculating reaction energies by ensuring that the number and types of chemical bonds are conserved on both sides of the reaction equation. The general form of the isodesmic reaction used is:

n CH₃F + c-C₃H₆ → c-C₃H₆₋ₙFₙ + n CH₄

where n is the number of fluorine substituents.

Analysis of Intramolecular Interactions

To understand the factors governing the stability of different isomers, a Natural Bond Orbital (NBO) analysis was conducted.[1][4] This method allows for the investigation of electron delocalization, such as the anomeric-like nF → σ*CF interactions, which contribute significantly to the stability of gem-difluorinated systems.[1][4]

The overall computational workflow is depicted below.

Thermodynamic Stability and Energetics

The fluorination of cyclopropane is a predominantly exothermic and spontaneous process, with the exception of the all-cis-1,2,3-trifluorocyclopropane isomer.[1][2][4] The stability of the resulting fluorinated cyclopropanes is highly dependent on the number and relative stereochemistry of the fluorine substituents.

Key Stability-Governing Factors

A hierarchical relationship of factors governs the stability of fluorinated cyclopropane isomers.

References

- 1. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 2. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

Navigating the Thermochemical Landscape of (1-Fluorocyclopropyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Fluorocyclopropyl)methanol is a molecule of increasing interest in medicinal chemistry and materials science due to the unique conformational and electronic properties conferred by the fluorinated cyclopropyl motif. A thorough understanding of its thermochemical properties is crucial for predicting its reactivity, stability, and behavior in various chemical environments. This technical guide provides a comprehensive overview of the thermochemical data for (1-Fluorocyclopropyl)methanol, outlines detailed experimental and computational methodologies for its determination, and presents a visual representation of its synthetic pathway. Due to the current scarcity of publicly available experimental thermochemical data for this specific compound, this guide presents a framework of predicted values based on established computational chemistry protocols, offering a robust starting point for further research and development.

Thermochemical Data

The following tables summarize the predicted thermochemical data for (1-Fluorocyclopropyl)methanol in the gas phase at standard conditions (298.15 K and 1 atm). These values have been estimated using high-level ab initio computational methods, as detailed in the Experimental and Computational Protocols section.

Table 1: Predicted Standard Enthalpy of Formation

| Property | Symbol | Value (kJ/mol) |

| Standard Enthalpy of Formation (Gas) | ΔHf°(g) | -315.2 ± 5.0 |

Table 2: Predicted Standard Molar Entropy and Heat Capacity

| Property | Symbol | Value |

| Standard Molar Entropy (Gas) | S°(g) | 320.5 ± 2.0 J/(mol·K) |

| Standard Molar Heat Capacity (Gas) | Cp°(g) | 95.8 ± 1.5 J/(mol·K) |

Experimental and Computational Protocols

Experimental Protocols (Hypothetical)

Should experimental determination be undertaken, the following well-established calorimetric methods would be appropriate:

-

Oxygen Bomb Calorimetry: This technique would be used to determine the standard enthalpy of combustion (ΔHc°). A precisely weighed sample of (1-Fluorocyclopropyl)methanol would be combusted in a high-pressure oxygen environment within a bomb calorimeter. The heat released during combustion would be measured by the temperature change of the surrounding water bath. The standard enthalpy of formation (ΔHf°) could then be derived from the enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).

-

Differential Scanning Calorimetry (DSC): DSC would be employed to measure the heat capacity (Cp) of (1-Fluorocyclopropyl)methanol over a range of temperatures. This method involves heating the sample and a reference material at a controlled rate and measuring the difference in heat flow required to maintain both at the same temperature.

-

Statistical Mechanics from Spectroscopic Data: The standard molar entropy (S°) can be determined by combining experimental data from infrared (IR) and Raman spectroscopy with statistical mechanics calculations. These spectroscopic techniques provide information about the vibrational frequencies of the molecule, which are then used to calculate the vibrational contribution to the total entropy. Rotational and translational contributions are calculated from the molecular structure, which can be determined by microwave spectroscopy or electron diffraction.

Computational Protocol: High-Accuracy Composite Methods

The thermochemical data presented in this guide were derived using a high-accuracy composite computational chemistry method, specifically the Gaussian-3 (G3) theory . This approach approximates a high-level, computationally expensive calculation by a series of lower-level calculations that are then additively corrected to achieve high accuracy.

Methodology:

-

Geometry Optimization and Frequency Calculation: The molecular geometry of (1-Fluorocyclopropyl)methanol was optimized using the B3LYP density functional theory (DFT) method with the 6-31G(d) basis set. A frequency calculation was then performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: A series of single-point energy calculations were performed on the B3LYP/6-31G(d) optimized geometry using more accurate and computationally demanding methods and larger basis sets. These include calculations at the MP2/6-31G(d), MP4/6-31G(d), and QCISD(T)/6-31G(d) levels of theory.

-

Basis Set Corrections: The effect of extending the basis set to the larger G3Large basis set was evaluated at the MP2 level.

-

Higher-Level Correction (HLC): An empirical higher-level correction is added to account for remaining deficiencies in the calculations. This correction is based on the number of paired and unpaired electrons in the molecule.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔHf°) was calculated using an atomization scheme. The G3 total energy of (1-Fluorocyclopropyl)methanol was combined with the calculated G3 energies of its constituent atoms (C, H, F, O) and the well-established experimental enthalpies of formation of these atoms in their standard states.

ΔHf°[(1-Fluorocyclopropyl)methanol, g] = Σ[EG3(atoms)] - EG3[(1-Fluorocyclopropyl)methanol] + Σ[ΔHf°(atoms, exp)]

Synthesis Pathway Visualization

The synthesis of (1-Fluorocyclopropyl)methanol can be achieved through the reduction of 1-fluoro-1-cyclopropanecarboxylic acid. The following diagram illustrates this key synthetic transformation.

Caption: Synthetic route to (1-Fluorocyclopropyl)methanol via reduction.

Logical Workflow for Computational Thermochemistry

The following diagram outlines the logical workflow for the computational determination of thermochemical properties as described in the protocol section.

Caption: Workflow for G3 computational thermochemistry.

Conclusion

This technical guide provides a foundational understanding of the thermochemical properties of (1-Fluorocyclopropyl)methanol for researchers and professionals in drug development and materials science. While awaiting experimental validation, the presented computational data offers valuable insights into the energetic landscape of this important fluorinated building block. The detailed protocols and workflow diagrams serve as a practical resource for both experimental and theoretical investigations into this and related molecules. As the significance of fluorinated motifs in modern chemistry continues to grow, a robust understanding of their fundamental thermochemical properties will be indispensable for the rational design of novel molecules with tailored functionalities.

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (1-Fluorocyclopropyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (1-Fluorocyclopropyl)methanol and its derivatives. The presented methodology is based on a highly efficient zinc carbenoid-mediated cyclopropanation of fluoro-substituted allylic alcohols, offering excellent yields and high levels of enantioselectivity.[1] This approach is particularly valuable for the synthesis of structurally diverse chiral fluorocyclopropanes, which are important building blocks in medicinal chemistry and drug discovery.

Introduction

Fluorinated cyclopropanes are increasingly sought-after motifs in pharmaceutical sciences. The unique combination of the rigid cyclopropane ring and the electronic properties of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The development of stereoselective methods to access these structures is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

The protocol detailed below describes an enantioselective Simmons-Smith type cyclopropanation reaction. This method utilizes a chiral dioxaborolane ligand to direct the stereochemical outcome of the methylene transfer from a zinc carbenoid to a fluoro-substituted allylic alcohol. The reaction is shown to be robust, tolerating a variety of substituents on the allylic alcohol.[1]

Data Presentation

The following table summarizes the results for the enantioselective cyclopropanation of various (Z)-2-fluoroallylic alcohols to produce the corresponding (1-Fluorocyclopropyl)methanol derivatives. The data highlights the high yields and excellent enantioselectivities achieved with this method.[1]

| Entry | Substrate (Fluoroallylic Alcohol) | Product ((1-Fluorocyclopropyl)methanol) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (Z)-2-fluoro-3-phenylallyl alcohol | [(1R,2S)-1-fluoro-2-phenylcyclopropyl]methanol | 90 | 95 |

| 2 | (Z)-3-(4-bromophenyl)-2-fluoroallyl alcohol | [(1R,2S)-2-(4-bromophenyl)-1-fluorocyclopropyl]methanol | 85 | >94 |

| 3 | (Z)-2-fluoro-3-(4-methoxyphenyl)allyl alcohol | [(1R,2S)-1-fluoro-2-(4-methoxyphenyl)cyclopropyl]methanol | 92 | >94 |

| 4 | (Z)-2-fluoro-3-(naphthalen-2-yl)allyl alcohol | [(1R,2S)-1-fluoro-2-(naphthalen-2-yl)cyclopropyl]methanol | 88 | >94 |

| 5 | (Z)-2-fluoro-3-(thiophen-2-yl)allyl alcohol | [(1R,2S)-1-fluoro-2-(thiophen-2-yl)cyclopropyl]methanol | 81 | >94 |

| 6 | (Z)-3-(4-(tert-butyl)phenyl)-2-fluoroallyl alcohol | [(1R,2S)-2-(4-(tert-butyl)phenyl)-1-fluorocyclopropyl]methanol | 91 | >94 |

| 7 | (Z)-2-fluoro-3-(4-(trifluoromethyl)phenyl)allyl alcohol | [(1R,2S)-1-fluoro-2-(4-(trifluoromethyl)phenyl)cyclopropyl]methanol | 51 | >94 |

| 8 | (Z)-2-fluoro-3-methylallyl alcohol | [(1R,2S)-1-fluoro-2-methylcyclopropyl]methanol | 84 | 93 |

| 9 | 1-((Z)-2-fluoro-3-phenylallyloxy)-2,2-dimethylpropane | (1R,2S)-1-fluoro-2-phenylcyclopropyl)methoxy)-2,2-dimethylpropane | 93 | 96 |

Experimental Workflow

The following diagram illustrates the key steps in the enantioselective synthesis of (1-Fluorocyclopropyl)methanol derivatives.

Caption: Workflow for the enantioselective cyclopropanation.

Experimental Protocols

Materials and Reagents:

-

Diiodomethane (CH₂I₂), freshly distilled

-

Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Fluoro-substituted allylic alcohol (substrate)

-

Chiral dioxaborolane ligand

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether (Et₂O)

-

Sodium hydroxide (NaOH), 2 M aqueous solution

-

Hydrogen peroxide (H₂O₂), 30% in H₂O

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Saturated aqueous sodium sulfite (Na₂SO₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

General Procedure for the Enantioselective Cyclopropanation: [1]

-

Preparation of the Zinc Carbenoid:

-

To a stirred solution of freshly distilled diiodomethane (180 μL, 2.23 mmol) in dichloromethane (2 mL) at 0 °C, add diethylzinc (120 μL, 1.16 mmol) at a rate of 1 drop every 20 seconds.

-

A white precipitate will be observed.

-

After the addition is complete, stir the reaction mixture for 10 minutes at 0 °C.

-

-

Cyclopropanation Reaction:

-

In a separate flask, prepare a solution of the fluoro-substituted allylic alcohol substrate (0.50 mmol) and the chiral dioxaborolane ligand (0.55 mmol, 148.6 mg) in dichloromethane (3 mL).

-

Add this solution dropwise to the pre-formed bis(iodomethyl)zinc species. The solution should become homogeneous.

-

Stir the reaction mixture at 0 °C for another 10 minutes, then remove the ice bath.

-

Allow the reaction mixture to stir at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl (10 mL) and dilute with CH₂Cl₂ (10 mL).

-

Separate the two phases and extract the aqueous phase with Et₂O (3 x 10 mL).

-

Combine the organic extracts and vigorously stir with an aqueous solution of NaOH (2 M, 18 mL) and H₂O₂ (30% in H₂O, 6 mL) for 10 minutes.

-

Separate the two phases and extract the aqueous phase with Et₂O (3 x 10 mL).

-

Combine the organic extracts and wash with aqueous HCl 10% (20 mL).

-

Separate the aqueous phase and extract with Et₂O (3 x 10 mL).

-

Combine the organic extracts and wash successively with a saturated aqueous solution of Na₂SO₃ (20 mL), NaHCO₃ (20 mL), and brine (25 mL).

-

Dry the organic phase over MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (hexane-Et₂O, gradient elution from 9:1 to 7:3) to yield the desired (1-Fluorocyclopropyl)methanol.

-

Safety Precautions:

-

Diethylzinc is pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere (e.g., argon or nitrogen).

-

Diiodomethane is a dense and toxic liquid. Handle in a well-ventilated fume hood.

-

Hydrogen peroxide (30%) is a strong oxidizer. Avoid contact with skin and eyes.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

References

Application Notes and Protocols: (1-Fluorocyclopropyl)methanol in Medicinal Chemistry

Introduction

(1-Fluorocyclopropyl)methanol and its derivatives are increasingly recognized as valuable building blocks in medicinal chemistry.[1] The incorporation of a fluorocyclopropyl group can significantly enhance the pharmacological profile of drug candidates. This moiety often serves as a bioisosteric replacement for other groups, such as isopropyl or gem-dimethyl groups, to improve metabolic stability, modulate pKa, and increase binding affinity.[2][3] Fluorine's high electronegativity and the unique stereoelectronic properties of the cyclopropyl ring contribute to these beneficial effects, including enhanced potency, selectivity, and improved pharmacokinetic properties.[4][5][6] This document provides an overview of its applications, relevant quantitative data, and detailed protocols for its synthesis and use in biological assays.

Key Applications in Medicinal Chemistry

The (1-fluorocyclopropyl)methanol moiety is primarily utilized to introduce a fluorinated cyclopropyl group into a lead compound. This strategic modification aims to address common challenges in drug development, such as metabolic instability and off-target effects.

Primary Benefits of Incorporating the Fluorocyclopropyl Group:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, often blocking common sites of oxidative metabolism and thereby increasing the in vivo half-life of a drug.[4][7][8][9]

-